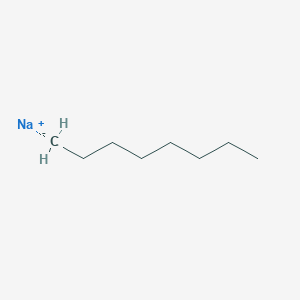
Juglomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juglomycin B is a naphthoquinone antibiotic isolated from the bacterium Streptomyces achromogenes. It is known for its broad-spectrum antibacterial and cytotoxic activities. This compound is part of the juglomycin family, which includes several derivatives with similar structures and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Juglomycin B can be synthesized through a series of chemical reactions involving naphthoquinone intermediates. The synthetic route typically involves the formation of a key building block from a chiral pool material, followed by a series of reactions such as Dötz benzannulation, oxa-Pictet-Spengler reaction, and epimerization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces achromogenes under controlled conditions. The bacterium is cultured in a suitable medium, and the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Juglomycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as Juglomycin A, Juglomycin C, and other related naphthoquinones .
Applications De Recherche Scientifique
Juglomycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying naphthoquinone chemistry and for synthesizing related compounds.
Biology: Investigated for its antibacterial and antifungal properties, particularly against drug-resistant strains.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
Mécanisme D'action
Juglomycin B exerts its effects by inhibiting bacterial transcription and translation processes. It interferes with the synthesis of essential proteins and nucleic acids, leading to the death of bacterial cells. The compound also disrupts biofilm formation and reduces bacterial motility, further enhancing its antibacterial activity .
Comparaison Avec Des Composés Similaires
Juglomycin A: Another naphthoquinone antibiotic with similar antibacterial properties.
Kalafungin: A related compound with antifungal activity.
Frenolicin B: Known for its cytotoxic effects on cancer cells.
Uniqueness: Juglomycin B is unique due to its broad-spectrum antibacterial activity and its ability to inhibit biofilm formation. Its structural features and biological activities make it a valuable compound for developing new antibiotics and therapeutic agents .
Propriétés
Numéro CAS |
38637-89-7 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
5-hydroxy-2-[(2S,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14+/m1/s1 |
Clé InChI |
JUTDGBUUAXODBT-YGRLFVJLSA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
SMILES canonique |
C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)

![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)

![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)


